Modafinil Sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzhydrylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNOWZYHYRSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424213 | |
| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118779-53-6 | |
| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118779-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Modafinil sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFINIL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetic Profile and Biotransformation Pathways of Modafinil Sulfone
Metabolic Formation Pathways from Modafinil (B37608)
Modafinil is primarily eliminated through metabolism, with approximately 90% of an administered dose undergoing biotransformation drugs.comfda.gov. The formation of modafinil sulfone is a key oxidative pathway in this process.
Cytochrome P450 Enzyme System Involvement (e.g., CYP3A-mediated oxidation)
The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of modafinil. Specifically, CYP3A4 is partially involved in the metabolic elimination of modafinil, including the formation of this compound drugs.comdroracle.aimdpi.com. In vitro studies have indicated that modafinil can induce the activity of CYP3A4, as well as other enzymes like CYP1A2 and CYP2B6 fda.govwikipedia.orgdroracle.ai. This induction potential suggests that modafinil can influence the metabolism of other drugs that are substrates for these enzymes drugs.comfda.gov. While CYP3A4 is implicated, modafinil metabolism also involves non-CYP-related pathways droracle.ai.
S-Oxidation Mechanisms in Modafinil Metabolism
S-oxidation is a crucial metabolic pathway for modafinil, leading directly to the formation of this compound drugs.comfda.govhres.ca. This process involves the oxidation of the sulfur atom in the modafinil molecule. Studies, including those using human liver microsomes, have observed the formation of this compound through oxidative processes mdpi.comresearchgate.net. While amide hydrolysis is considered a primary route of modafinil metabolism, S-oxidation contributes to the formation of circulating metabolites fda.govresearchgate.net.
Systemic Distribution and Accumulation Dynamics
Following its formation, this compound is distributed systemically. Its concentrations in biological matrices and its accumulation characteristics upon repeat administration have been investigated.
Plasma Concentrations and Quantitative Analysis in Biological Matrices
This compound reaches appreciable concentrations in plasma, making it one of the two major circulating metabolites alongside modafinil acid fda.gove-lactancia.orgpdr.net. Quantitative analysis of this compound in biological matrices such as plasma and urine is typically performed using techniques like high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS/MS) nih.govresearchgate.netresearchgate.net. These methods allow for the determination of this compound concentrations and the assessment of its pharmacokinetic parameters nih.govresearchgate.net. Studies have developed validated methods for quantifying this compound in human plasma with specific limits of quantification and linear ranges researchgate.net.
Data from a study investigating the pharmacokinetics of modafinil and its metabolites in Chinese male adults using a population pharmacokinetic model described the data best with a five-compartment model, including one compartment each for modafinil acid and this compound nih.gov.
Accumulation Kinetics upon Repeat Administration
Significant accumulation of this compound has been observed following multiple doses of modafinil fda.govrxlist.comhres.ca. This accumulation is attributed to its relatively long elimination half-life, reported to be approximately 40 hours fda.govrxlist.com. In contrast, the effective elimination half-life of the parent compound, modafinil, is about 12-15 hours after multiple doses drugs.comnih.govrxlist.comeuropa.eu. The longer half-life of this compound leads to its increased exposure upon repeated administration compared to the parent drug fda.govrxlist.com.
Age and Population-Specific Differences in Systemic Exposure
Age and population-specific differences can influence the systemic exposure to this compound. Higher concentrations of this compound have been reported in children and adolescents compared to adults europa.eueuropa.eu. This difference suggests potential age-related variations in modafinil metabolism or metabolite clearance.
Studies investigating the influence of age and gender on modafinil pharmacokinetics have shown age and gender effects on the clearance processes of modafinil nih.gov. While these studies primarily focused on modafinil and modafinil acid, the differences in parent drug metabolism can indirectly affect the formation and exposure of this compound. Population pharmacokinetic studies in specific ethnic groups, such as Chinese males, have also characterized the pharmacokinetics of modafinil and its metabolites, including this compound, and identified factors like weight as potential covariates influencing disposition nih.gov.
Table 1: Pharmacokinetic Parameters of Modafinil and this compound (Illustrative Data)
| Compound | Elimination Half-life (approx.) | Accumulation upon Repeat Dosing |
| Modafinil | 12-15 hours drugs.comnih.govrxlist.comeuropa.eu | Apparent steady state after 2-4 days rxlist.com |
| This compound | 40 hours fda.govrxlist.com | Significant accumulation fda.govrxlist.comhres.ca |
Table 2: Modafinil Metabolism Pathways and Enzyme Involvement
| Pathway | Description | Key Enzymes Involved (Examples) | Metabolites Formed |
| Amide Hydrolysis | Primary metabolic route | Not explicitly CYP-mediated | Modafinil Acid fda.govresearchgate.net |
| S-Oxidation | Oxidation of the sulfur atom | CYP3A4 (partial involvement) drugs.comdroracle.aimdpi.com | This compound drugs.comfda.govhres.ca |
| Aromatic Hydroxylation | Hydroxylation of the aromatic ring | Hydroxy modafinil fda.gov | |
| Glucuronide Conjugation | Conjugation with glucuronic acid | Conjugated metabolites drugs.comfda.gov |
Distribution within Biological Systems
Following the administration of modafinil, this compound is distributed throughout the body as a circulating metabolite. While comprehensive, dedicated studies solely focused on the distribution of this compound are limited, its presence in various tissues and biological fluids has been noted in studies investigating the pharmacokinetics of modafinil.
Modafinil itself is reported to be well distributed in body tissues fda.gov. It exhibits moderate plasma protein binding, approximately 60%, primarily to albumin mims.comwikipedia.orgfda.goveuropa.euhpra.ienih.govmedicines.org.uk. While specific protein binding data for this compound were not explicitly detailed, its nature as a circulating metabolite suggests it would also be subject to plasma protein interactions.
Notably, studies have indicated that higher concentrations of this compound are present in children and adolescents compared to adults europa.eumedicines.org.ukeuropa.eu. This suggests potential age-related differences in the metabolism or clearance of modafinil leading to variations in metabolite exposure.
Central Nervous System Distribution Considerations
The presence of this compound within the central nervous system (CNS) is of interest, particularly given the CNS-targeted effects of its parent compound, modafinil. Research has detected this compound in samples of rat brain and spinal cord researchgate.netmdpi.com. This finding confirms that this compound is capable of entering the CNS compartment.
Blood-Brain Barrier Permeation Studies
Direct, detailed studies specifically quantifying the permeability of this compound across the blood-brain barrier (BBB) were not extensively available in the reviewed literature. However, the detection of this compound in brain and spinal cord tissue samples provides indirect evidence that it traverses the BBB researchgate.netmdpi.com. Studies on the parent compound, modafinil, indicate its ability to permeate the BBB researchgate.netresearchgate.netresearchgate.net. One study comparing R-modafinil to another compound noted that R-modafinil distributes across brain parenchymal cells and undergoes net active efflux transport from the brain nih.govresearchgate.net. While this provides insight into the behavior of the parent compound's enantiomer, specific BBB transport characteristics for the sulfone metabolite require further dedicated investigation.
Brain Tissue Binding Characteristics
Elimination and Excretion Profiles
The elimination of modafinil and its metabolites, including this compound, primarily occurs through renal excretion mims.comwikipedia.orgdroracle.airesearchgate.neteuropa.euhpra.ienih.govmedicines.org.ukeuropa.euwikidoc.orgscience.gov. A small proportion of the administered modafinil dose (less than 10%) is excreted unchanged in the urine wikipedia.orgdroracle.airesearchgate.neteuropa.euhpra.ienih.goveuropa.euwikidoc.orgscience.gov. The majority of the dose is eliminated in the form of metabolites mims.comdroracle.airesearchgate.netnih.govwikidoc.org.
Renal Elimination of this compound
This compound is one of the major circulating metabolites of modafinil and is found in urine following the biotransformation of the parent drug mdpi.com. The renal pathway is the chief route of excretion for both modafinil and its metabolites mims.comwikipedia.orgdroracle.airesearchgate.neteuropa.euhpra.ienih.govmedicines.org.ukeuropa.euwikidoc.orgscience.gov. While the exact proportion of the dose excreted specifically as this compound can vary, it represents a significant component of the renally eliminated metabolites.
Metabolic Clearance Rates and Half-Life Determination
Modafinil undergoes extensive metabolism, with approximately 90% of the dose being biotransformed, primarily in the liver droracle.airesearchgate.netnih.govwikidoc.orgdrugbank.com. The metabolic pathways involve hydrolysis, leading to the formation of modafinil acid (the major metabolite), and oxidation, which produces this compound droracle.ainih.govwikidoc.org. The oxidation leading to this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 researchgate.netmdpi.comresearchgate.netmdpi.com.
| Pharmacokinetic Parameter | Modafinil | This compound | Source(s) |
| Plasma Protein Binding | ~60% (mainly albumin) | Not explicitly quantified, likely binds to some extent | [3, 6, 7, 11-13, 15] |
| CNS Presence | Yes | Detected in brain and spinal cord | researchgate.netmdpi.com |
| Blood-Brain Barrier Permeation | Yes | Inferred from CNS presence | researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net |
| Primary Elimination Route | Metabolism (~90%) followed by renal excretion | Renal excretion (as a metabolite) | [3, 6-12, 16, 24, 25] |
| Major Metabolic Pathway (Formation) | Oxidation (via CYP3A4) | Formed from Modafinil | wikipedia.orgmims.comwikipedia.orgdroracle.airesearchgate.netmdpi.commdpi.com |
| Elimination Half-Life | ~12-15 hours (for Modafinil) | Not explicitly quantified | [3, 6, 7, 9, 11-13, 16, 24, 25] |
Population Pharmacokinetic Modeling for this compound Disposition
Population pharmacokinetic (PopPK) modeling has been employed to characterize the disposition of this compound and identify factors contributing to variability in its pharmacokinetic behavior within a population. These models are crucial for understanding how different covariates influence drug and metabolite exposure.
Studies have developed PopPK models for modafinil and its major metabolites, including this compound, utilizing data from diverse subject populations nih.govnih.govresearchgate.net. These models aim to describe the concentration-time profiles of the compounds and quantify inter-individual variability.
In one study involving healthy subjects and patients with bipolar I disorder, pooled data from multiple clinical trials were used to develop population pharmacokinetic models for armodafinil (B1684309) (the R-enantiomer of modafinil) and its metabolites, R-modafinil acid and this compound nih.govresearchgate.net. Another study focused on developing a population pharmacokinetic model of modafinil and its major metabolites in Chinese male adults nih.govresearchgate.net.
Identification of Covariates Influencing Pharmacokinetics
Various demographic and physiological factors have been investigated as potential covariates influencing the pharmacokinetics of this compound. Identifying these covariates helps explain inter-individual variability in exposure.
In a study examining armodafinil and its metabolites, covariates such as age, race, health status, liver function, and renal function were evaluated for their influence on pharmacokinetics nih.gov. This study reported that weight did not significantly affect the exposure of either R-modafinil acid or this compound nih.gov.
Conversely, a study in Chinese male adults identified body weight as a covariate influencing the volumes of the central and peripheral compartments for modafinil nih.govresearchgate.net. While this finding specifically relates to the parent drug, it highlights the importance of body weight as a potential factor in modafinil metabolism and metabolite formation, although its direct impact on this compound exposure was not explicitly stated as significant in this context.
Other research has explored the influence of covariates such as dose, age, body weight, body surface area, renal function, race, gender, and concomitant medications on the pharmacokinetics of modafinil and its metabolites fda.gov. Some findings suggest that while age and weight can influence modafinil pharmacokinetics, the effects on its metabolites, including this compound, may differ simulations-plus.comhres.ca. For instance, significant accumulation of this compound has been observed after multiple doses, attributed to its long elimination half-life hres.cafda.gov.
Development of Compartmental Models for Metabolite Disposition
Compartmental models are mathematical frameworks used to describe the absorption, distribution, metabolism, and excretion of compounds within the body. For this compound, these models are developed as part of larger models characterizing the disposition of modafinil and its other metabolites.
In a study investigating the pharmacokinetics in Chinese male adults, the data were best described by a 5-compartment model. This model included two compartments for modafinil (with first-order absorption from a gut compartment) and one compartment each for modafinil acid and this compound nih.govresearchgate.net.
Another study, focusing on armodafinil and its metabolites, initially applied a previously developed 1-compartment model with first-order absorption without covariate effects to pooled phase 1 and 2 data nih.govresearchgate.net. Following covariate analysis, the model was refined using a larger dataset nih.gov.
These compartmental models, such as the 5-compartment model described, help to estimate key pharmacokinetic parameters for this compound, such as apparent clearance (CL/F) and volume of distribution (V/F), providing a quantitative understanding of its disposition in the body nih.govnih.gov. For example, estimated CL/F and Vc/F for this compound were reported as 6.82 L/h and 12.4 L, respectively, in one population pharmacokinetic study nih.gov.
Pharmacodynamic Investigations and Neurobiological Effects of Modafinil Sulfone
Assessment of Wake-Promoting Activity
Modafinil (B37608) sulfone has been described as inactive in terms of wakefulness-promoting effects. wikipedia.orgwikipedia.org Studies suggest that neither modafinil sulfone nor modafinil acid appear to contribute to the wakefulness-promoting properties of modafinil. wikipedia.orgwikipedia.orgfda.govnih.govdovepress.com While some research has suggested it may possess similar wakefulness-promoting effects, the mechanisms and potency are thought to potentially differ, and this is not a widely supported finding in the available literature. ontosight.ai
Exploration of Ancillary Pharmacological Properties
Despite its apparent lack of wake-promoting activity, this compound has been found to exhibit anticonvulsant properties in animal models, a characteristic it shares with its parent compound, modafinil. wikipedia.orgwikipedia.org The anticonvulsant properties of modafinil and its sulfone derivative had not been extensively described in the literature historically. scispace.comnewdrugapprovals.org Research indicates that the oxidized derivative of modafinil (this compound) is nearly as effective as an anticonvulsant as the parent compound and is also reported to be nontoxic. scispace.comnewdrugapprovals.org
Modafinil and its sulfone derivative have shown protective effects against seizures induced by both maximal electroshock (MES) and pentylenetetrazol (PTZ) in mice and rats. scispace.compsychiatrist.compsychiatrist.comscispace.com In the maximal electroshock seizure threshold (MEST) test in mice, single administration of modafinil at 75 mg/kg, as well as its metabolites including the sulfone, increased the seizure threshold. researchgate.netresearchgate.net
Studies using the mouse MES-induced seizure model have investigated the effects of this compound on the threshold for electroconvulsions and its impact on the protective activity of classical antiepileptic drugs (AEDs). researchgate.netresearchgate.netnih.gov Intraperitoneal injection of this compound at a dose of 75 mg/kg significantly elevated the threshold for electroconvulsions in mice. nih.gov
Research has explored the potential for this compound to enhance the anticonvulsant action of classical antiepileptic drugs. Studies in mice using the MES model demonstrated that this compound, at a dose of 50 mg/kg, significantly enhanced the anticonvulsant action of carbamazepine (B1668303) (CBZ) and valproate (VPA). nih.gov At a dose of 25 mg/kg, this compound also enhanced the anticonvulsant activity of VPA. nih.gov
The enhancement of anticonvulsant actions of VPA by modafinil and its sulfone metabolite in the mouse MES model appears to be a pharmacodynamic effect. nih.gov
The following table summarizes some of the findings regarding the effects of this compound on the anticonvulsant activity of classical AEDs in the mouse MES model:
| Classical AED | This compound Dose (mg/kg, i.p.) | Effect on AED ED50 in MES Model | Citation |
| Carbamazepine (CBZ) | 50 | Reduced ED50 | nih.gov |
| Phenytoin (B1677684) (PHT) | 50 | Reduced ED50 | nih.gov |
| Phenobarbital (B1680315) (PB) | 50 | No significant effect | nih.gov |
| Valproate (VPA) | 50 | Reduced ED50 | nih.gov |
| Valproate (VPA) | 25 | Reduced ED50 | nih.gov |
Note: Reduced ED50 indicates enhanced anticonvulsant activity.
Anticonvulsant Potential and Mechanistic Insights
Proposed Neurophysiological Underpinnings of Anticonvulsant Action (e.g., GABAergic tone modulation)
This compound has been found to exhibit anticonvulsant properties in animals. wikipedia.orgnewdrugapprovals.orgnih.govresearchgate.net Research indicates that this metabolite can enhance the anticonvulsant activity of certain classical antiepileptic drugs, such as valproate (VPA), in mouse models of seizures. nih.govresearchgate.net For instance, in the maximal electroshock (MES) induced seizure model in mice, this compound at doses of 25 and 50 mg/kg significantly enhanced the anticonvulsant action of VPA, reducing its ED50 values. nih.govresearchgate.net
While the precise neurophysiological underpinnings of this compound's anticonvulsant action are not extensively described in the provided literature specifically for the sulfone, studies on modafinil, which also possesses anticonvulsant effects, have explored interactions with amino acid neurotransmitter systems. wikipedia.orgnewdrugapprovals.orgnih.govdrugbank.comdrugs.compatsnap.comnih.govnih.govresearchgate.net Modafinil has been reported to decrease GABA release and increase glutamate (B1630785) release in certain brain regions, a mechanism that might seem counterintuitive for an anticonvulsant given that seizures are associated with excessive excitation. drugbank.comdrugs.compatsnap.comnih.govnih.govresearchgate.netfrontiersin.org However, the observation that this compound exerts anticonvulsant activity despite modafinil being reported to reduce GABA-activated currents and extracellular GABA levels suggests a complex interaction that is not fully elucidated for the sulfone metabolite alone. nih.gov
The enhancement of VPA's anticonvulsant action by this compound in the mouse MES model appears to be a pharmacodynamic effect. nih.govresearchgate.net
| Compound | Dose (mg/kg, i.p.) | Effect on VPA ED50 (mg/kg) in Mouse MES Model |
|---|---|---|
| VPA alone | - | 328.6 ± 13.17 |
| This compound | 25 | 262.7 ± 10.73 |
| This compound | 50 | 226.4 ± 19.75 |
Data derived from studies on the enhancement of valproate's anticonvulsant action by this compound in the mouse maximal electroshock seizure model. nih.govresearchgate.net
Neuroprotective and Antioxidative Research
Based on the provided search results, research into the neuroprotective and antioxidative effects has primarily focused on modafinil. Specific findings detailing neuroprotective or antioxidative properties solely attributable to this compound are not present in the provided information.
Neurotransmitter System Interactions
Affinity and Effects on Dopamine (B1211576) Transporter and Receptors
Modafinil is known to inhibit the dopamine transporter (DAT), increasing extracellular dopamine levels. drugbank.comdrugs.compatsnap.comnih.govfrontiersin.orgpgkb.orgwikipedia.orgmdpi.com While this compound is a metabolite of modafinil, it is generally considered inactive regarding the wakefulness-promoting effects that are often linked to dopaminergic activity. wikipedia.orgmims.com Studies comparing modafinil analogs with sulfoxide (B87167) (such as this compound) or sulfide (B99878) moieties have shown differences in binding affinities at the human dopamine transporter (hDAT). nih.govmdpi.combiorxiv.orgresearchgate.net Specifically, sulfoxide analogs were found to have approximately 30-fold lower affinities at hDAT compared to their corresponding sulfide analogs. mdpi.combiorxiv.orgresearchgate.net This suggests that the sulfone moiety influences interaction with the dopamine transporter, but detailed specific affinity data for this compound itself relative to DAT or dopamine receptors is not explicitly provided in the search results beyond this comparative context and its general classification as inactive in terms of wakefulness effects.
Influence on Other Monoaminergic Systems (e.g., norepinephrine (B1679862), serotonin)
The provided search results detail modafinil's influence on other monoaminergic systems, such as norepinephrine and serotonin (B10506), often noting these effects may be indirect. patsnap.comnih.govfrontiersin.orgpgkb.orgwikipedia.orgmdpi.comekb.egopenaccessjournals.commdpi.com However, there is no specific information in the provided literature detailing the direct or indirect influence of this compound on norepinephrine or serotonin systems.
Modulation of Amino Acid Neurotransmitter Systems (e.g., glutamate, GABA)
Research on the modulation of amino acid neurotransmitter systems like glutamate and GABA in the provided results primarily pertains to modafinil, which has been shown to increase glutamate release and decrease GABA release in certain brain areas. drugbank.comdrugs.compatsnap.comnih.govnih.govfrontiersin.orgmdpi.com While this compound exhibits anticonvulsant properties, the specific mechanisms by which it might modulate glutamate or GABA systems independently of modafinil are not detailed in the provided information. nih.govresearchgate.net
Interactions with Histaminergic and Orexinergic Systems
Research on the interactions of this compound with the histaminergic and orexinergic systems is limited. Modafinil itself is understood to indirectly activate the histaminergic system, potentially by attenuating inhibitory GABAergic input to histaminergic neurons. nih.gov It also interacts with the orexin (B13118510) system, which plays a role in arousal and controls the histaminergic system. nih.govimrpress.com Studies in orexin neuron-ablated mice have indicated that modafinil's effect on histamine (B1213489) release is dependent on intact orexinergic neurons. nih.govimrpress.com
However, this compound has been described as not contributing to the wakefulness-promoting effects of modafinil, which are thought to involve these systems. wikipedia.orgfda.gov While modafinil has been shown to modify histaminergic and orexinergic pathways in animal studies, the direct involvement or significant impact of this compound on these specific systems is not well-documented in the available literature focusing solely on the metabolite. droracle.airesearchgate.net Some research has explored sulfone-derived compounds in the context of histamine-3 receptor inverse agonism, but this work focuses on synthesized analogs rather than this compound itself as a primary metabolite interacting with these systems in a pharmacologically significant manner for wakefulness. nih.gov
Cellular and Molecular Mechanisms of Action (Hypothetical)
The precise cellular and molecular mechanisms of action of this compound are not fully elucidated and remain largely hypothetical. While the parent compound, modafinil, is known to interact with the dopamine transporter and inhibit dopamine reuptake, and also influences other neurotransmitter systems like glutamate and GABA, the extent to which this compound shares these mechanisms or possesses its own distinct actions at the cellular level is not definitively established. fda.govdroracle.ainih.govdrugbank.commdpi.com this compound has been found to exhibit anticonvulsant properties, suggesting some form of biological activity at the cellular or molecular level, but the specific targets or pathways involved in this effect are not clearly defined in the provided information. wikipedia.orgnewdrugapprovals.orgresearchgate.net
Membrane Structural Modifications (e.g., liposome (B1194612) studies)
Data from Liposome Studies:
| Compound | Method Used | Observed Effect on Liposomes | Reference |
| This compound | EPR Spectroscopy | Similar behavior to modafinil on membrane action (in one metabolite) | nih.gov |
| Modafinil Acid | EPR Spectroscopy | Distinct behavior from modafinil (implied for the other metabolite) | nih.gov |
| Modafinil | EPR Spectroscopy | Membrane structural modifications observed | nih.gov |
Enzymatic Inhibition and Induction by Modafinil Sulfone: Implications for Drug Drug Interactions
Cytochrome P450 Enzyme Modulation by Modafinil (B37608) Sulfone
Modafinil sulfone, along with modafinil, has been investigated for its effects on various CYP isoforms through in vitro and in vivo studies. fda.govnih.gov These studies have revealed both inhibitory and inductive effects on different enzymes within the CYP system. fda.govnih.govresearchgate.net
Reversible Inhibition of CYP2C19 Activity
This compound, similar to modafinil, acts as a reversible inhibitor of the CYP2C19 enzyme. fda.govnih.govhres.ca In vitro studies using human liver microsomes have shown that modafinil and this compound produce partial competitive, reversible inhibition of CYP2C19 at concentrations expected during clinical use. hpra.ie The potency of this compound in inhibiting CYP2C19 is reported to be similar to that of the parent compound. fda.govnih.govdroracle.ai Although this compound's peak plasma concentrations are lower than modafinil's, its longer half-life suggests that the combined effect of both compounds could result in sustained partial inhibition of CYP2C19. fda.govnih.govdroracle.ai
Induction of CYP3A Activity (e.g., weak induction)
In vitro data suggest that the armodafinil (B1684309) metabolite, this compound, is a weak inducer of CYP3A activity in a concentration-related manner. tga.gov.autga.gov.au Studies using primary human hepatocyte cultures have indicated that modafinil can slightly induce CYP3A4/5 activity in a concentration-dependent manner. fda.govresearchgate.netdrugs.com While the primary focus regarding CYP3A induction is often on the parent compound modafinil, the contribution of this compound as a weak inducer has also been noted in in vitro settings. tga.gov.autga.gov.au
Other CYP Enzyme Interactions (e.g., CYP1A2, CYP2B6)
In vitro studies have also investigated the effects of modafinil and its metabolites on other CYP enzymes, including CYP1A2 and CYP2B6. nih.govresearchgate.netresearchgate.net Data from human hepatocyte cultures suggest that modafinil can cause a small, but concentration-dependent, induction of CYP1A2 and CYP2B6 activities. fda.govresearchgate.netdrugs.com In vitro data specifically for the armodafinil metabolite, this compound, have also indicated weak induction of CYP1A2 in a concentration-related manner. tga.gov.autga.gov.au However, a clinical study using caffeine (B1668208) as a probe substrate for CYP1A2 did not observe a significant effect on its activity. tga.gov.autga.gov.au These findings highlight the complex and sometimes disparate results between in vitro and in vivo studies when evaluating CYP enzyme modulation.
Here is a summary of the observed in vitro CYP enzyme modulation by modafinil and its metabolite this compound:
| CYP Enzyme | Modulation by Modafinil | Modulation by this compound | In Vitro Finding |
| CYP2C19 | Reversible Inhibition fda.govnih.govhres.ca | Reversible Inhibition fda.govnih.govhres.ca | Partial competitive, reversible inhibition hpra.ie |
| CYP3A | Weak Induction fda.govresearchgate.netdrugs.com | Weak Induction tga.gov.autga.gov.au | Concentration-related induction fda.govresearchgate.nettga.gov.autga.gov.audrugs.com |
| CYP2C9 | Apparent Suppression fda.govnih.govresearchgate.net | Not explicitly detailed | Concentration-related suppression fda.govnih.govresearchgate.net |
| CYP1A2 | Slight Induction fda.govresearchgate.netdrugs.com | Weak Induction tga.gov.autga.gov.au | Concentration-related induction fda.govresearchgate.nettga.gov.autga.gov.audrugs.com |
| CYP2B6 | Slight Induction fda.govresearchgate.netdrugs.com | Not explicitly detailed | Concentration-related induction fda.govresearchgate.netdrugs.com |
Translational Relevance of Metabolic Interactions
The in vitro findings regarding the modulation of CYP enzymes by modafinil and this compound have important translational relevance for potential drug-drug interactions in a clinical setting. nih.govfda.goveuropa.euhres.capdr.net Alterations in CYP enzyme activity can affect the metabolic clearance of co-administered drugs that are substrates for these enzymes. nih.govfda.goveuropa.euhres.capdr.net
Potential for Altered Pharmacokinetics of Co-administered Substrate Drugs
The inhibition or induction of CYP enzymes by modafinil and its sulfone metabolite can lead to altered plasma concentrations of co-administered drugs. nih.govfda.goveuropa.euhres.capdr.net
CYP2C19 Substrates: Due to the reversible inhibition of CYP2C19 by both modafinil and this compound, the clearance of drugs primarily metabolized by this enzyme may be reduced. fda.govnih.govhres.cadroracle.ai This can lead to increased circulating levels of these co-administered drugs, potentially requiring dosage reduction and monitoring for toxicity. fda.govnih.goveuropa.eudroracle.ai Examples of drugs largely eliminated via CYP2C19 metabolism include diazepam, propranolol, and omeprazole. fda.govnih.goveuropa.eu
CYP3A Substrates: The induction of CYP3A activity, primarily attributed to modafinil but with a potential contribution from this compound, can increase the clearance of drugs that are substrates for CYP3A enzymes. tga.gov.autga.gov.audrugs.com This may result in lower systemic exposure and potentially reduced effectiveness of these co-administered medications. tga.gov.autga.gov.audrugs.com Examples include steroidal contraceptives, cyclosporine, midazolam, and triazolam. tga.gov.autga.gov.audrugs.com Chronic administration of modafinil has been shown to decrease the systemic exposure to CYP3A4 substrates like ethinyl estradiol (B170435) and triazolam. rxlist.comfda.gov
CYP2C9 Substrates: The apparent suppression of CYP2C9 activity observed in vitro suggests a potential for interaction with drugs metabolized by this enzyme, such as warfarin (B611796) and phenytoin (B1677684). nih.govfda.govnih.gov While clinical studies with warfarin have not consistently demonstrated a significant interaction, monitoring of prothrombin times/INR is often advised when co-administering modafinil with warfarin. nih.govfda.govnih.gov
Here is a table summarizing potential pharmacokinetic alterations of co-administered drugs based on CYP modulation:
| CYP Enzyme Affected | Modulation Type | Potential Effect on Co-administered Substrate Drugs | Examples of Substrate Drugs |
| CYP2C19 | Inhibition | Increased plasma levels, prolonged elimination | Diazepam, propranolol, omeprazole, phenytoin fda.govnih.goveuropa.eudroracle.ai |
| CYP3A | Induction | Decreased plasma levels, reduced effectiveness | Steroidal contraceptives, cyclosporine, midazolam, triazolam tga.gov.autga.gov.audrugs.com |
| CYP2C9 | Apparent Suppression | Potential for increased plasma levels | Warfarin, phenytoin nih.govfda.govnih.gov |
| CYP1A2 | Slight/Weak Induction | Potential for decreased plasma levels | Theophylline, clozapine (B1669256) (in part) |
| CYP2B6 | Slight Induction | Potential for decreased plasma levels | Bupropion (in part) |
It is important to note that while in vitro studies provide valuable insights into the potential for enzyme modulation, the clinical relevance of these findings needs to be confirmed through in vivo studies and careful clinical monitoring. nih.govfda.govnih.govresearchgate.net
Methodological Approaches for In Vitro and In Vivo Interaction Studies
Investigating the potential for drug-drug interactions mediated by enzymatic inhibition or induction requires a combination of in vitro and in vivo approaches. For a metabolite like this compound, these studies often occur within the broader context of evaluating the parent compound, modafinil, due to their co-circulation and potential for combined effects.
In Vitro Methodologies
In vitro studies provide controlled environments to assess the direct effects of a compound on specific enzyme activities. Common methodologies employed to study the enzymatic interactions of modafinil and its metabolites, including this compound, involve the use of human liver microsomes and primary cultures of human hepatocytes.
Human Liver Microsomes: Pooled human liver microsomes are a widely used tool to evaluate the inhibitory potential of a compound on various cytochrome P450 (CYP) enzymes. In such studies, microsomes containing a range of CYP isoforms are incubated with a selective probe substrate for a specific enzyme in the presence and absence of the test compound (e.g., modafinil or this compound). The metabolism of the probe substrate is then measured, and a reduction in its metabolism indicates enzyme inhibition. This method allows for the determination of the type of inhibition (e.g., reversible, irreversible, metabolism-dependent) and inhibitory constants (Ki values). Studies utilizing human liver microsomes have demonstrated that modafinil reversibly inhibits CYP2C19 fda.govnih.gove-lactancia.org. This compound has also been shown to be a reversible inhibitor of CYP2C19 with similar potency to the parent compound fda.gove-lactancia.orghres.cahres.ca.
Primary Human Hepatocyte Cultures: Primary cultures of human hepatocytes are valuable for assessing both enzyme inhibition and, particularly, enzyme induction. Hepatocytes retain many of the metabolic functions of the liver in vivo, including the expression and induction of CYP enzymes. In induction studies, hepatocytes are exposed to varying concentrations of the test compound over a period of time. Changes in the activity or expression levels of specific CYP enzymes are then measured, often using probe substrates or by quantifying CYP mRNA or protein levels. In vitro studies using primary human hepatocyte cultures have shown that modafinil can induce CYP1A2, CYP2B6, and CYP3A4/5 in a concentration-dependent manner fda.govnih.gove-lactancia.orgresearchgate.net. While the primary focus of many induction studies has been on modafinil, there is some indication that this compound can induce CYP1A2 at certain concentrations in vitro tga.gov.au.
In Vivo Methodologies
Pharmacokinetic Studies with Probe Substrates: A common in vivo approach is the use of cocktail phenotyping studies or studies with individual probe substrates. Healthy volunteers are administered a probe drug that is selectively metabolized by a specific CYP enzyme, both alone and after a period of treatment with the perpetrator drug (modafinil). The pharmacokinetics of the probe drug and its metabolites are then measured. Changes in pharmacokinetic parameters such as area under the concentration-time curve (AUC) and clearance can indicate enzyme inhibition or induction. For instance, an increase in the AUC of a probe substrate suggests enzyme inhibition, while a decrease suggests enzyme induction.
Specific findings from in vivo studies of modafinil that are relevant to the potential contribution of this compound include observations of altered exposure to drugs metabolized by CYP2C19 and CYP3A4 fda.govfrontiersin.org. While modafinil is considered a weak to moderate inducer of CYP3A4 and a weak inhibitor of CYP2C19 wikipedia.org, the reversible inhibition of CYP2C19 by both modafinil and this compound is a notable interaction fda.govhres.cahres.ca.
Data from Research Findings:
In vitro studies have provided quantitative data on the inhibitory potential of modafinil on CYP2C19. The Ki value for modafinil's reversible inhibition of CYP2C19 has been determined to be approximately 39 µM in human liver microsomes nih.govresearchgate.net. Given that this compound exhibits similar potency as a reversible inhibitor of CYP2C19 fda.govhres.cahres.ca, this value provides an indication of its potential to inhibit this enzyme.
In vitro induction studies with primary human hepatocytes have shown concentration-dependent increases in the activity of certain CYP enzymes upon exposure to modafinil fda.govnih.govresearchgate.net. While less extensively documented for this compound specifically, its ability to induce CYP1A2 at concentrations ≥ 30 μM in vitro has been noted tga.gov.au.
In vivo studies have demonstrated that chronic administration of modafinil can lead to decreased systemic exposure of CYP3A4 substrates, suggesting induction of this enzyme fda.govfrontiersin.org. Although the in vivo effects on CYP2C19 substrates have shown variability, the in vitro findings regarding the reversible inhibition by both modafinil and this compound highlight the potential for interactions with drugs primarily cleared by this pathway fda.govhres.cahres.ca.
The following table summarizes some key in vitro findings related to the enzymatic interactions of modafinil and its metabolite this compound:
| Compound | Enzyme Affected | Type of Interaction | In Vitro System | Key Finding / Observation | Source |
| Modafinil | CYP2C19 | Reversible Inhibition | Human Liver Microsomes | Ki = 39 µM | nih.govresearchgate.net |
| This compound | CYP2C19 | Reversible Inhibition | Human Liver Microsomes | Similar potency to modafinil | fda.govhres.ca |
| Modafinil | CYP1A2 | Induction | Primary Human Hepatocytes | Concentration-dependent induction (up to 2-fold) | fda.govnih.gov |
| Modafinil | CYP2B6 | Induction | Primary Human Hepatocytes | Concentration-dependent induction | fda.govnih.gov |
| Modafinil | CYP3A4/5 | Induction | Primary Human Hepatocytes | Concentration-dependent induction (up to 2-fold) | fda.govnih.gov |
| This compound | CYP1A2 | Induction | Primary Human Hepatocytes | Induced at concentrations ≥ 30 μM | tga.gov.au |
| Modafinil | CYP2C9 | Suppression | Primary Human Hepatocytes | Decreased activity at high concentrations (≥ 100 µM) | nih.govresearchgate.net |
Note: This table summarizes in vitro findings primarily from studies on modafinil, with specific mentions of this compound where reported.
Advanced Analytical Methodologies for Modafinil Sulfone Quantitation and Characterization
Liquid Chromatography-Based Techniques
Liquid chromatography stands as a cornerstone for the analysis of modafinil (B37608) sulfone, owing to its versatility and efficiency in separating the analyte from complex sample matrices.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed method for the determination of modafinil and its metabolites, including modafinil sulfone. This technique offers a balance of simplicity, robustness, and cost-effectiveness. In a typical HPLC-UV setup, the separation is achieved on a stationary phase, such as a C18 or phenyl column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The detection of this compound is commonly performed at a wavelength of around 225 nm or 235 nm.
One study detailed an HPLC method for the simultaneous determination of modafinil, modafinil acid, and this compound in human plasma. researchgate.net This method utilized a narrow-bore phenyl column with isocratic elution and UV detection at 235 nm, demonstrating the capability of HPLC-UV to resolve these related compounds in a single run. researchgate.net Another reversed-phase HPLC (RP-HPLC) method for quantifying modafinil in bulk and tablet forms used a C18 column with a mobile phase of phosphate buffer and acetonitrile and UV detection at 225 nm. wisdomlib.org While this method was developed for the parent drug, its principles are applicable to its metabolites. The validation of such methods typically includes assessments of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For instance, one validated RP-HPLC method for modafinil demonstrated linearity in the concentration range of 5-30 µg/ml with a correlation coefficient (r²) of 0.9999. wisdomlib.org The LOD and LOQ were found to be 0.5805 µg/ml and 1.7591 µg/ml, respectively. wisdomlib.org
| Parameter | Value | Reference |
| Linearity Range | 5-30 µg/ml | wisdomlib.org |
| Correlation Coefficient (r²) | 0.9999 | wisdomlib.org |
| Limit of Detection (LOD) | 0.5805 µg/ml | wisdomlib.org |
| Limit of Quantification (LOQ) | 1.7591 µg/ml | wisdomlib.org |
| Accuracy (Recovery) | 101.10 ± 1.635% | wisdomlib.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant (LC-HRMS) offer superior sensitivity and selectivity compared to HPLC-UV, making them invaluable for bioanalytical applications where low concentrations of analytes are expected. nih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the unequivocal identification and quantification of this compound. nih.gov
In LC-MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected based on their mass-to-charge ratio (m/z). This technique has been successfully applied to quantify modafinil and its metabolites in various biological fluids. modafinil.wiki A study utilizing LC-HRMS was developed to separate modafinil from its analogs and could be used for confirmation after initial screening. fda.gov The high mass resolution of instruments like the Thermo Q-Exactive platform allows for better differentiation of compounds with similar masses. fda.gov LC-MS methods are particularly useful in pharmacokinetic studies where detailed metabolic profiling is required. nih.gov One LC-HRMS method demonstrated baseline separation of R-modafinil from its metabolites, modafinic acid and this compound, within 12 minutes. mdpi.com
For the utmost in sensitivity and selectivity, Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) is the gold standard. This technique utilizes the principles of UHPLC for faster and more efficient separations, coupled with a triple quadrupole mass spectrometer for highly specific detection. The MS/MS capability allows for the selection of a specific precursor ion of this compound, its fragmentation, and the monitoring of a specific product ion, a process known as Multiple Reaction Monitoring (MRM). This targeted approach significantly reduces background noise and matrix interference, leading to very low limits of detection.
A validated UHPLC-QqQ-MS/MS method was successfully used for the quantitative analysis of modafinil in evidentiary samples and biological matrices, proving its suitability for forensic toxicology. mdpi.comresearchgate.net The method demonstrated excellent linearity over a concentration range of 1.0–100.0 ng/mL in blood, with intra- and inter-day precision and accuracy values below 5% for quality control samples. mdpi.com The high sensitivity of this method is crucial for detecting low levels of the analyte, which is often the case in forensic investigations or in studies examining the terminal elimination phase of the drug.
| Parameter | Value (in blood) | Reference |
| Concentration Range | 1.0–100.0 ng/mL | mdpi.comresearchgate.net |
| Intra-day Precision | < 5% | mdpi.com |
| Inter-day Precision | < 5% | mdpi.com |
| Intra-day Accuracy | < 5% | mdpi.com |
| Inter-day Accuracy | < 5% | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of modafinil and its metabolites. However, its application to modafinil and related compounds, including the sulfone metabolite, can be challenging due to their thermal lability. modafinil.wikiwiley.com During GC analysis, the high temperatures of the injection port can cause degradation of these compounds, leading to the formation of artifacts and potentially complicating the interpretation of results. wiley.com
Despite these challenges, GC-MS methods have been developed for the detection of modafinil in human urine. researchgate.net One study showed that after oral administration, unchanged modafinil could be detected in urine samples following extraction with t-butylmethyl ether. researchgate.net However, for the analysis of modafinil and its analogues, LC-MS/MS is often preferred as it avoids the issue of thermal degradation and can differentiate between the parent drug and its metabolites more reliably. nih.govnih.gov Research has shown that under EI-GC-MS analysis, modafinil, adrafinil (B1664384), and modafinilic acid can be detected as a single artifact, making differentiation difficult. In contrast, ESI-LC-MS/MS allows for their distinct detection. nih.govnih.gov
Capillary Electrophoresis (CE) and Spectrophotometric Approaches
Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of enantiomers and related substances due to its high separation efficiency, low consumption of reagents, and rapid analysis times. modafinil.wiki A capillary zone electrophoresis (CZE) method has been developed and validated for the determination of modafinil in bulk and pharmaceutical preparations. researchgate.net This method utilized a fused silica capillary with a phosphate-tris buffer at pH 9.0 and UV detection at 225 nm. researchgate.net The method was linear over a concentration range of 5 to 250 µg/mL, with an LOD of 1.2 µg/mL and an LOQ of 3.5 µg/mL. researchgate.net While this application was for the parent drug, the principles of CE are applicable to the separation and quantification of its metabolites like this compound.
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of modafinil, although they may lack the selectivity of chromatographic techniques. These methods are often based on the reaction of the analyte with a chromogenic reagent to produce a colored product that can be measured using a spectrophotometer. One study developed two visible spectrophotometric methods for modafinil using 1,2-naphthoquinone-4-sulphonate (NQS) and 2,4-dinitrophenol (DNP) as reagents. pnu.ac.irpnu.ac.ir The NQS method involved the reaction of modafinil in an alkaline medium to form a yellow product with maximum absorption at 430 nm, while the DNP method was based on the formation of a yellow ion-pair complex with maximum absorption at 475 nm. pnu.ac.irpnu.ac.ir These methods were validated for accuracy and precision and were successfully applied to the analysis of modafinil in tablet formulations. pnu.ac.ir Another UV-Spectrophotometric method for the estimation of modafinil in its pure and tablet dosage form determined the maximum absorbance at 260 nm. rjptonline.org
| Method | Reagent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |
| Spectrophotometric | 1,2-naphthoquinone-4-sulphonate (NQS) | 430 | 10-100 | 0.486 | pnu.ac.irpnu.ac.ir |
| Spectrophotometric | 2,4-dinitrophenol (DNP) | 475 | 8-60 | 0.258 | pnu.ac.irpnu.ac.ir |
| UV-Spectrophotometric | - | 260 | 2-10 | 4.67981 | rjptonline.org |
Advanced Sample Preparation Strategies for Biological Matrices
The accurate analysis of this compound in biological matrices such as plasma and urine necessitates effective sample preparation to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-liquid extraction involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. One HPLC method for the determination of modafinil, modafinil acid, and this compound in human plasma utilized LLE. modafinil.wikiresearchgate.net
Solid-phase extraction is a highly efficient and often automated technique that uses a solid sorbent to selectively retain the analyte from the sample matrix. An LC-MS/MS method for the estimation of modafinil in human plasma employed SPE with Agilent® Bond Elut Plexa cartridges for sample clean-up and pre-concentration. researchgate.net The choice of the extraction method depends on the nature of the analyte, the sample matrix, and the subsequent analytical technique. For instance, a method for quantifying armodafinil (B1684309) in human plasma used a combination of protein precipitation and liquid-liquid extraction from a small sample volume of 50 μL. nih.gov
Liquid-Liquid Extraction Optimization
Liquid-liquid extraction (LLE) is a foundational technique for the purification of this compound from plasma samples. An optimized LLE protocol has been established for the simultaneous determination of modafinil, modafinil acid, and this compound. nih.govresearchgate.net This method effectively separates the analytes from plasma proteins and other endogenous materials.
The optimization process involves the use of a specific solvent mixture to achieve high extraction efficiency. A combination of hexane, dichloromethane, and glacial acetic acid in a 55:45:2 (v/v) ratio has been proven effective for this purpose. nih.govresearchgate.net The inclusion of acetic acid adjusts the pH, ensuring that the analytes are in a suitable ionization state for partitioning into the organic phase. This procedure is capable of processing plasma volumes as low as 0.200 mL, a significant reduction from the 1.00 mL required by older methods. nih.gov
| Parameter | Optimized Condition | Source(s) |
| Sample Matrix | Human Plasma | nih.govresearchgate.net |
| Extraction Solvent | Hexane-Dichloromethane-Glacial Acetic Acid | nih.govresearchgate.net |
| Solvent Ratio | 55:45:2 (v/v) | nih.govresearchgate.net |
| Sample Volume | 0.200 mL | nih.gov |
Solid-Phase Extraction Protocols
Solid-phase extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and higher throughput. A validated protocol for the simultaneous quantification of modafinil and its sulfone and acid metabolites utilizes C18 cartridges. nih.gov The C18 stationary phase retains the analytes from the plasma sample based on hydrophobic interactions.
In this protocol, after the plasma sample is loaded onto the conditioned C18 cartridge, interfering substances are washed away. The retained compounds, including this compound, are then eluted with methanol. nih.gov The resulting eluate is evaporated to dryness and reconstituted in the mobile phase for chromatographic analysis. nih.gov This SPE method is integral to a high-performance liquid chromatography (HPLC) assay designed for robust bioanalytical applications. nih.govmodafinil.wiki
| Step | Description | Source(s) |
| SPE Cartridge | C18 | nih.gov |
| Sample Loading | Plasma containing analytes and internal standard is passed through the cartridge. | nih.gov |
| Washing | Interfering components are washed from the cartridge. | nih.gov |
| Elution | Analytes are eluted from the cartridge using methanol. | nih.gov |
| Post-Elution | The extract is evaporated to dryness and reconstituted for injection. | nih.gov |
Protein Precipitation Techniques
Protein precipitation (PPT) is the simplest and often fastest method for sample preparation in bioanalysis. researchgate.net This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the plasma sample. nih.gov The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution.
While fast, PPT is generally considered a cruder clean-up technique compared to LLE or SPE, as it may result in a less clean extract with higher background noise and potentially lower sensitivity. researchgate.netresearchgate.net After adding the precipitant, the sample is centrifuged, and the supernatant, containing the analyte of interest, is separated from the precipitated protein pellet. Despite its limitations, PPT can be used as an initial sample preparation step before more refined chromatographic analysis of modafinil and its metabolites. researchgate.net
Rigorous Bioanalytical Method Validation for this compound
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data. For this compound, methods are rigorously validated according to established guidelines, focusing on key performance characteristics.
Assessment of Linearity, Accuracy, and Precision
A cornerstone of method validation is establishing linearity, accuracy, and precision. An HPLC method developed for the simultaneous analysis of modafinil, modafinil acid, and this compound demonstrated excellent performance in these areas. nih.govnih.gov
Linearity was established across a specific concentration range, confirming a direct and proportional relationship between analyte concentration and instrument response. nih.gov
Accuracy refers to the closeness of the measured concentration to the true value.
Precision measures the reproducibility of the results, typically expressed as the coefficient of variation (CV) for replicate measurements. It is assessed at both intra-day (within the same day) and inter-day (on different days) levels. nih.gov
The table below summarizes the validation parameters for an HPLC method for modafinil and its metabolites, including the sulfone. nih.gov
| Validation Parameter | Result | Source(s) |
| Linear Range | 0.100 to 20.0 µg/mL | nih.gov |
| Intra-day Precision (CV) | 1.0% to 2.9% | nih.gov |
| Inter-day Precision (CV) | 0.9% to 6.1% | nih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise. nih.gov
LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
For the HPLC method quantifying modafinil and its metabolites, these limits were determined to be sufficiently low for pharmacokinetic studies. nih.gov
| Parameter | Value | Source(s) |
| Limit of Detection (LOD) | 0.01 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.10 µg/mL | nih.gov |
Evaluation of Recovery and Matrix Effects
Ensuring that the analyte is efficiently extracted from the biological matrix without interference is critical for accurate quantification.
Recovery is the efficiency of the extraction process, representing the percentage of the analyte recovered from the sample matrix during sample preparation. A study using an LLE method reported a recovery of 98.9% for the parent compound, modafinil, from plasma. zenodo.org
Matrix Effects are the alteration of analyte ionization and response caused by co-eluting, undetected components from the sample matrix. These effects can lead to either suppression or enhancement of the analytical signal. In a validated LC-MS/MS method for modafinil, no significant matrix effect was observed, indicating a clean extraction and reliable quantification. researchgate.net
Applications in Research and Forensic Toxicology
The quantitation and characterization of this compound, a major metabolite of modafinil, are crucial in both research and forensic toxicology. modafinil.wikiwikipedia.org Advanced analytical methodologies provide the necessary sensitivity and specificity to detect and measure this compound in various biological matrices, offering valuable insights in different contexts.
Pharmacokinetic Study Support
The analysis of this compound is an integral part of understanding the pharmacokinetic profile of modafinil. modafinil.wikidrugbank.com Following administration, modafinil is extensively metabolized in the liver, primarily through amide hydrolysis to form modafinil acid and to a lesser extent, through oxidation by cytochrome P450 (CYP) enzymes (specifically CYP3A4/5) to produce this compound. clinicsearchonline.orgresearchgate.net Both this compound and modafinil acid are considered the two major circulating metabolites of modafinil and are pharmacologically inactive concerning wakefulness-promoting effects. modafinil.wikiwikipedia.org However, some studies in animals suggest that this compound may possess some biological activity, such as anticonvulsant properties. wikipedia.org
The quantification of modafinil and its metabolites, including this compound, in biological fluids like plasma and urine is essential for determining key pharmacokinetic parameters. modafinil.wiki These studies help to characterize the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. For instance, after reaching peak plasma concentrations in 2-4 hours, modafinil is eliminated with a half-life of approximately 12-15 hours. drugbank.com The analysis of its metabolites ensures a comprehensive understanding of the drug's disposition. Various analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed for the accurate quantification of modafinil and its metabolites in human plasma and urine. modafinil.wikiclinicsearchonline.org
Table 1: Pharmacokinetic Parameters of Modafinil
| Parameter | Value | Source |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | drugbank.com |
| Elimination Half-Life (t1/2) | 12-15 hours | drugbank.com |
| Plasma Protein Binding | ~60% | youtube.com |
| Primary Metabolites | Modafinil Acid, this compound | modafinil.wikiwikipedia.org |
| Primary Route of Elimination | Metabolism in the liver, with subsequent urinary excretion of metabolites | drugbank.com |
Forensic Analysis in Post-Mortem Samples
In the realm of forensic toxicology, the detection and quantification of modafinil and its metabolites in post-mortem samples can be critical in determining the cause and manner of death. The presence of this compound can serve as a reliable indicator of modafinil ingestion prior to death.
Advanced analytical methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) have been developed and validated for the effective quantification of modafinil in various biological materials, including post-mortem specimens. mdpi.comresearchgate.net These methods offer high sensitivity and specificity, which are crucial for forensic investigations.
In documented forensic cases, this compound has been qualitatively detected in post-mortem samples. mdpi.com The analysis of various specimens can provide a more complete picture of drug distribution. For example, in one case, the concentration of modafinil in the blood was found to be 110 ng/mL, while in another, the concentration in putrefaction fluid exceeded 1000 ng/mL. researchgate.net The analysis of post-mortem samples presents unique challenges, such as postmortem redistribution (PMR), where drug concentrations can change after death. mdpi.com Therefore, the analysis of metabolites like this compound in various tissues can provide crucial corroborating evidence of drug exposure.
Table 2: Modafinil Concentrations in Post-Mortem Forensic Cases
| Case Number | Sample Type | Modafinil Concentration | This compound Detection | Source |
|---|---|---|---|---|
| 1 | Blood | - | Qualitatively Detected | mdpi.com |
| 1 | Urine | - | Qualitatively Detected | mdpi.com |
| 1 | Vitreous Humor | - | Qualitatively Detected | mdpi.com |
| 2 | Blood | 110 ng/mL | Not specified | researchgate.net |
Translational Research Perspectives and Future Directions for Modafinil Sulfone Research
Potential Therapeutic Roles beyond Wakefulness (e.g., specific neurological conditions amenable to anticonvulsant effects)
While modafinil (B37608) is primarily known for its use in treating sleep disorders characterized by excessive daytime sleepiness, research suggests potential therapeutic roles for modafinil sulfone, particularly in neurological conditions where anticonvulsant effects are beneficial. Studies in animal models have indicated that this compound possesses anticonvulsant properties. wikipedia.org
In exploratory experiments, modafinil demonstrated modest protection against maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures in rats and mice. scispace.compsychiatrist.com The oxidized derivative, this compound, was found to be almost as effective as an anticonvulsant as modafinil itself and was also noted to be nontoxic in these studies. scispace.comresearchgate.net Further studies in mice showed that modafinil and its metabolites, including the sulfone, significantly elevated the threshold for electroconvulsions. nih.gov At certain doses, modafinil and its sulfone metabolite enhanced the anticonvulsant activity of valproate (VPA) in the mouse MES model. nih.gov
These findings suggest that this compound could potentially be explored for its therapeutic utility in seizure disorders or other neurological conditions where modulating neuronal excitability is desired. The observed anticonvulsant activity in preclinical models provides a basis for investigating its efficacy in specific types of epilepsy or other conditions characterized by aberrant neuronal firing.
Contribution to a Comprehensive Understanding of Modafinil's Neurochemical Actions
While the precise mechanism of action of modafinil is not fully understood, it is known to interact with several neurotransmitter systems, including dopamine (B1211576), norepinephrine (B1679862), and orexin (B13118510). wikipedia.orgdrugbank.com Modafinil has been shown to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to increased extracellular dopamine. drugbank.com It may also activate glutamatergic circuits and inhibit GABA. drugbank.com
Identification of Research Gaps and Emerging Areas of Investigation for this compound
Despite the identification of this compound and some initial findings regarding its anticonvulsant properties, several research gaps remain. A significant gap is the limited understanding of its specific mechanism of anticonvulsant action. While studies have shown it can enhance the effects of certain antiepileptic drugs, the precise molecular targets and pathways involved are not fully elucidated. nih.gov
Emerging areas of investigation could include exploring the potential of this compound in neurological conditions beyond classical epilepsy, such as those involving subclinical seizures or altered neuronal excitability implicated in disorders like autistic spectrum disorders or other neurodegenerative conditions. scispace.comresearchgate.net The observation that this compound is nontoxic in animal studies at doses showing anticonvulsant activity makes it an interesting candidate for further safety and efficacy profiling in these areas. scispace.comresearchgate.net
Another research gap lies in fully characterizing the pharmacokinetic profile of this compound in humans, particularly in diverse populations and in relation to varying physiological and pathological states. While it is known to accumulate after multiple doses due to a long elimination half-life, a detailed understanding of its distribution, metabolism (beyond being an oxidative metabolite), and excretion is still developing. drugs.com
Furthermore, investigating potential synergistic or antagonistic interactions between this compound and other therapeutic agents, particularly other anticonvulsants or psychotropic medications, represents an important area for future research. nih.govpsychiatrist.com
Development of Advanced In Vitro and In Vivo Models for this compound Research
Advancing the research on this compound necessitates the development and application of sophisticated in vitro and in vivo models.
In vitro models can be utilized to investigate the specific molecular interactions of this compound. This includes receptor binding assays to identify potential targets beyond those associated with modafinil's wakefulness-promoting effects, enzyme activity assays to understand its metabolic fate and potential for drug interactions, and cellular models to study its effects on neuronal excitability, ion channels, and neurotransmitter systems. For example, in vitro studies could explore its impact on GABAergic or glutamatergic signaling, given the role of these systems in seizure activity. nih.govdrugbank.com
In vivo models, particularly rodent models of epilepsy and other neurological conditions, are crucial for evaluating the therapeutic potential of this compound. Studies using models like the maximal electroshock (MES) or pentylenetetrazol (PTZ) models have already provided initial evidence of its anticonvulsant activity. scispace.compsychiatrist.comnih.gov Future research could employ more complex seizure models, such as kindling models or genetic models of epilepsy, to assess the efficacy of this compound in preventing or reducing different types of seizures. nih.gov
Furthermore, advanced neuropharmacokinetic studies in animal models are needed to fully characterize the absorption, distribution (including brain penetration), metabolism, and excretion of this compound. Techniques like microdialysis could be used to measure extracellular concentrations of this compound and neurotransmitters in specific brain regions. researchgate.netnih.gov
Translational research will also benefit from the development of robust analytical methods for quantifying this compound in biological matrices, such as plasma, urine, and cerebrospinal fluid, to support pharmacokinetic and pharmacodynamic studies in both preclinical and potentially future clinical investigations. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) based methods are commonly used for such analyses. nih.gov
Q & A
Q. How do cross-species differences impact this compound’s metabolic profile?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
